SC-57461A is a potent, orally bioavailable, non-peptide inhibitor of Leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme. It demonstrates exceptional affinity for recombinant human LTA4H with an IC50 of 2.5 nM and effectively suppresses ionophore-stimulated LTB4 production in human whole blood (IC50 = 49 nM) . Unlike newer selective modulators, SC-57461A acts as a dual inhibitor, completely blocking both the epoxide hydrolase (EH) and aminopeptidase (AP) activities of the enzyme . This comprehensive pharmacological blockade makes it an indispensable reference standard for structural biology, competitive binding assays, and translational inflammation modeling where total target ablation is required.
Generic substitution of SC-57461A in LTA4H assays introduces severe experimental artifacts due to differences in catalytic selectivity and off-target binding. Broad-spectrum aminopeptidase inhibitors like Bestatin are non-selective and engage multiple off-target metallopeptidases, confounding LTB4-specific readouts [1]. Conversely, substituting SC-57461A with newer, EH-selective LTA4H inhibitors (such as ARM1) fails when the experimental design requires the complete suppression of the enzyme's dual functions. ARM1 spares the aminopeptidase activity responsible for degrading the chemotactic peptide Pro-Gly-Pro (PGP), whereas SC-57461A completely blocks both pathways [2]. For baseline establishment or 'pharmacological knockout' models, only SC-57461A provides the necessary dual-inhibition profile without broad-spectrum off-target effects.
SC-57461A is distinguished by its ability to potently inhibit both catalytic domains of LTA4H. It exhibits a Ki of 23 nM for the epoxide hydrolase (EH) activity and a Ki of 27 nM for the aminopeptidase (AP) activity . In contrast, selective inhibitors like ARM1 only block the EH domain while sparing AP activity [1]. This makes SC-57461A the mandatory choice for assays requiring total enzymatic shutdown.
| Evidence Dimension | Aminopeptidase (AP) Activity Inhibition |
| Target Compound Data | SC-57461A: Ki = 27 nM (Complete AP blockade) |
| Comparator Or Baseline | ARM1: No significant AP inhibition (Spares PGP degradation) |
| Quantified Difference | SC-57461A provides complete dual blockade, whereas ARM1 is strictly EH-selective. |
| Conditions | In vitro kinetic assays measuring LTB4 synthesis (EH) and PGP cleavage (AP). |
Procurement of SC-57461A is essential for researchers needing a true 'pharmacological knockout' that halts both LTB4 production and PGP degradation simultaneously.
A critical procurement metric for LTA4H inhibitors is their ability to maintain potency in protein-rich, intact cellular environments. SC-57461A demonstrates exceptional cell permeability and matrix stability, inhibiting ionophore-stimulated LTB4 production in human whole blood with an IC50 of 49 nM . This represents a highly efficient translation from its recombinant enzyme IC50 (2.5 nM), outperforming older-generation inhibitors like RP64966 which require significantly higher dosing to achieve similar ex vivo efficacy .
| Evidence Dimension | Whole Blood LTB4 Inhibition (IC50) |
| Target Compound Data | SC-57461A: IC50 = 49 nM (Human Whole Blood) |
| Comparator Or Baseline | RP64966 / Older LTA4H inhibitors: Require higher micromolar concentrations for equivalent whole-blood efficacy. |
| Quantified Difference | SC-57461A maintains sub-50 nM potency in complex human blood matrices. |
| Conditions | Ex vivo human whole blood stimulated with calcium ionophore. |
Ensures reliable, low-dose performance in translational and preclinical whole-blood assays, minimizing solvent toxicity and off-target effects.
SC-57461A is highly effective at stabilizing the LTA4H protein structure upon binding, making it a preferred reference ligand for label-free target identification methods. In Thermal Stability Shift-based Fluorescence Difference in Two-Dimensional Gel Electrophoresis (TS-FITGE) assays, SC-57461A clearly stabilizes LTA4H against thermal denaturation at 55°C [1]. Unliganded LTA4H or weak-binding analogs fail to provide this degree of thermal protection, cementing SC-57461A's role as a positive control for target engagement.
| Evidence Dimension | Thermal Stabilization (TS-FITGE at 55°C) |
| Target Compound Data | SC-57461A: Induces clear thermal stabilization of the LTA4H protein spot. |
| Comparator Or Baseline | Unliganded baseline / Inactive analogs: Rapid thermal denaturation at 55°C. |
| Quantified Difference | SC-57461A provides robust structural protection against heat-induced unfolding. |
| Conditions | TS-FITGE assay in HeLa cell lysates heated to 55°C. |
Provides a validated, highly reliable positive control for thermal shift assays (CETSA/TS-FITGE) when mapping novel drug targets.
For procurement teams sourcing inhibitors for multi-stage drug development, cross-species consistency is vital. SC-57461A demonstrates tight, nanomolar potency across key preclinical models, with recombinant LTA4H IC50 values of 2.5 nM (human), 3.0 nM (mouse), and 23 nM (rat). This predictable cross-species profile ensures that in vitro human data can be reliably scaled to in vivo murine models (where it achieves an ED50 of 0.2 mg/kg for LTB4 inhibition).
| Evidence Dimension | Recombinant LTA4H IC50 across species |
| Target Compound Data | SC-57461A: 2.5 nM (Human), 3.0 nM (Mouse) |
| Comparator Or Baseline | Species-restricted inhibitors: Often lose 10x-100x potency between human and rodent isoforms. |
| Quantified Difference | SC-57461A maintains near-identical low-nanomolar potency between human and mouse targets. |
| Conditions | In vitro recombinant LTA4H enzymatic assays. |
Eliminates the need to source different tool compounds for human cell assays versus mouse in vivo models, streamlining procurement and data validation.
Because SC-57461A completely blocks both the epoxide hydrolase and aminopeptidase activities of LTA4H, it is the mandatory positive control when screening novel, pathway-selective inhibitors (such as ARM1). It provides the baseline for 'total enzymatic shutdown' [1].
With an IC50 of 49 nM in human whole blood, SC-57461A is ideal for ex vivo assays measuring ionophore-stimulated LTB4 production. It is highly suited for modeling the complete suppression of neutrophil chemotaxis in complex, protein-rich matrices .
SC-57461A's ability to lock LTA4H into a thermally stable conformation makes it an essential reference ligand for TS-FITGE, CETSA, and other label-free proteomic profiling workflows designed to confirm direct target engagement [2].
As a tight-binding prototype inhibitor, SC-57461A is routinely used to co-crystallize with LTA4H (e.g., PDB ID 3U9W) to map the hydrophobic binding pocket and zinc metalloenzyme active site, aiding in the rational design of next-generation anti-inflammatory drugs[1].
Irritant